![molecular formula AlH4Si B1181422 H-Pro-Arg-bNA HCl CAS No. 138914-35-9](/img/structure/B1181422.png)
H-Pro-Arg-bNA HCl
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Description
H-Pro-Arg-bNA HCl, also known as H-Pro-Arg-benzyl-N-acetyl-L-arginine, is a synthetic peptide with a wide range of applications in scientific research. It is a derivative of the naturally occurring amino acid, L-arginine, and is composed of a benzyl N-acetyl group linked to the N-terminal of the L-arginine. H-Pro-Arg-bNA HCl has been used for many years in the laboratory for a variety of biochemical and physiological studies.
Scientific Research Applications
Substrate for Dipeptidyl Aminopeptidase I (Cathepsin C)
H-Pro-Arg-bNA HCl acts as a substrate for dipeptidyl aminopeptidase I, also known as cathepsin C . This enzyme plays a crucial role in the activation of granule serine proteases, which are involved in immune and inflammatory responses .
Efflux Pump Inhibitor in Gram-Negative Bacteria
This compound is a broad-spectrum efflux pump inhibitor in gram-negative bacteria . Efflux pumps are proteins that bacteria use to remove toxic substances, including antibiotics, from their cells. By inhibiting these pumps, H-Pro-Arg-bNA HCl can help to combat antibiotic resistance .
Adjunct to Antibiotics
H-Pro-Arg-bNA HCl has been evaluated as an adjunct to antibiotics . As efflux in bacteria mediates antibiotic resistance, using this compound in conjunction with antibiotics could potentially enhance the effectiveness of the treatment .
Permeabilization of the Outer Membrane of Gram-Negative Bacteria
This compound has the ability to permeabilize the outer membrane of gram-negative bacteria . This means it can make the bacteria’s outer membrane more permeable, potentially allowing antibiotics and other treatments to enter the bacterial cell more easily .
Proteolytic Enzymes in Molecular Biology
H-Pro-Arg-bNA HCl can be used in the study of proteolytic enzymes in molecular biology . Proteolytic enzymes, also known as proteases, play a key role in many biological processes and are extensively used in various research applications .
Peptide Synthesis
This compound can be used in peptide synthesis . Peptides are short chains of amino acids that are used in the study of protein structure and function .
properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2.ClH/c22-21(23)25-12-4-8-18(27-19(28)17-7-3-11-24-17)20(29)26-16-10-9-14-5-1-2-6-15(14)13-16;/h1-2,5-6,9-10,13,17-18,24H,3-4,7-8,11-12H2,(H,26,29)(H,27,28)(H4,22,23,25);1H/t17-,18-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUJTDAYCUZHEU-APTPAJQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-Arg-bNA HCl | |
CAS RN |
138914-35-9 |
Source
|
Record name | 138914-35-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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